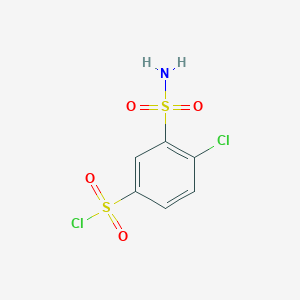
8-Déméthyleucalyptine
Vue d'ensemble
Description
8-Demethyleucalyptin (8-DMEL) is a naturally occurring phenolic compound that is found in many plants, including the medicinal herb Eucalyptus globulus. 8-DMEL has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been studied extensively for its potential to treat a variety of diseases, such as cancer, diabetes, and obesity.
Applications De Recherche Scientifique
Activités cytotoxiques
La 8-Déméthyleucalyptine a été trouvée pour présenter des activités cytotoxiques. Plus précisément, elle a montré une cytotoxicité contre les cellules HCT116 et MRC-5 . Cela suggère que la this compound pourrait potentiellement être utilisée dans la recherche et le traitement du cancer.
Santé des herbivores
Les métabolites secondaires dans les plantes, comme la this compound, influencent la santé des herbivores . Par exemple, les lagopèdes des Alpes japonais qui se nourrissent des feuilles et des fruits des plantes alpines sont affectés par ces métabolites secondaires . Comprendre ces métabolites et leurs activités biologiques est crucial pour la conservation de ces espèces.
Synthèse chimique
La synthèse chimique de la this compound a été réalisée . Ceci ne fournit pas seulement un accès facile à la this compound pour des recherches plus approfondies, mais contribue également à notre compréhension de sa structure et de ses propriétés .
Applications pharmaceutiques
Les eucalyptus, dont la this compound est dérivée, sont connus pour leurs applications pharmaceutiques potentielles depuis l'Antiquité . L'écorce et les feuilles de certaines espèces ont été utilisées pour traiter un large éventail de problèmes de santé, notamment le rhume, la grippe, les maux de dents, les morsures de serpent, la fièvre, la diarrhée et de nombreux autres maux comme les articulations douloureuses et les lésions cutanées .
Industrie de la parfumerie
Les eucalyptus sont une source précieuse d'huile essentielle et leurs composants terpéniques, dont la this compound, sont largement utilisés dans l'industrie de la parfumerie .
Efforts de conservation
Comprendre les métabolites secondaires des plantes dont certaines espèces en voie de disparition se nourrissent, comme le lagopède des Alpes japonais, est important pour les efforts de conservation
Mécanisme D'action
Target of Action
8-Demethyleucalyptin is a secondary metabolite found in plants, and it has been shown to have cytotoxic activities . The primary targets of 8-Demethyleucalyptin are HCT116 and MRC-5 cells . These cells are human colon carcinoma cells and normal diploid fibroblast cells respectively .
Mode of Action
It has been observed that 8-demethyleucalyptin exhibits cytotoxicity against hct116 and mrc-5 cells . This suggests that the compound interacts with these cells in a way that inhibits their growth or induces cell death .
Biochemical Pathways
Given its cytotoxic activity, it is likely that the compound interferes with cellular processes essential for cell survival and proliferation .
Result of Action
The primary result of 8-Demethyleucalyptin’s action is its cytotoxic effect on HCT116 and MRC-5 cells . This indicates that the compound may have potential therapeutic applications in the treatment of conditions characterized by the overproliferation of these cells .
Action Environment
The action of 8-Demethyleucalyptin can be influenced by various environmental factors. For instance, the compound is a secondary metabolite in plants, suggesting that its production and activity may be affected by factors such as soil quality, climate, and other ecological conditions . Additionally, the compound’s activity in the body could be influenced by factors such as the individual’s overall health, age, and metabolism .
Safety and Hazards
The safety data sheet for 8-Demethyleucalyptin suggests that if inhaled, one should move to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . If it comes into contact with skin, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . If it comes into contact with eyes, check for and remove contact lenses and flush with copious amounts of water; assure adequate flushing by separating the eyelids with fingers; call a physician . If swallowed, do NOT induce vomiting, wash out mouth with copious amounts of water; call a physician .
Orientations Futures
The present study provides not only easy access to 8-Demethyleucalyptin, but also their biological information . Further studies are needed to understand the secondary metabolites of the plants on which Japanese rock ptarmigans feed and their biological effects on these ptarmigans and their intestinal bacteria .
Analyse Biochimique
Biochemical Properties
8-Demethyleucalyptin is a secondary metabolite in plants and plays a role in biochemical reactions
Cellular Effects
8-Demethyleucalyptin has been shown to exhibit cytotoxicity against certain cell types. Specifically, it has been found to be cytotoxic against HCT116 and MRC-5 cells
Propriétés
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-14(22-3)9-16-17(18(10)20)13(19)8-15(23-16)11-4-6-12(21-2)7-5-11/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWOSZAYIILLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315116 | |
| Record name | 8-Demethyleucalyptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
5689-38-3 | |
| Record name | 8-Demethyleucalyptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Demethyleucalyptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 188 °C | |
| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol](/img/structure/B15131.png)

![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)







